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Compound of Interest

Compound Name: 4-Acetoxycinnamic acid

Cat. No.: B105294 Get Quote

Introduction

p-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound p-coumaric

acid, is of significant interest to researchers in the fields of medicinal chemistry and materials

science. Its structural characteristics, combining a cinnamic acid backbone with an acetoxy

functional group, impart unique chemical and biological properties. A thorough understanding of

its spectroscopic signature is paramount for its identification, characterization, and quality

control in various applications. This technical guide provides an in-depth overview of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for p-

acetoxycinnamic acid, complete with experimental protocols and data interpretation.

Spectroscopic Data
The following sections summarize the key spectroscopic data for p-acetoxycinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of p-

acetoxycinnamic acid in solution. The ¹H and ¹³C NMR spectra provide detailed information

about the chemical environment of each proton and carbon atom, respectively.

Table 1: ¹H NMR Spectroscopic Data for p-Acetoxycinnamic Acid
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Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

Assignment

~7.70 Doublet ~16.0 H-7 (trans-alkene)

~7.65 Doublet ~8.5 H-2, H-6

~7.15 Doublet ~8.5 H-3, H-5

~6.45 Doublet ~16.0 H-8 (trans-alkene)

~2.30 Singlet - H-11 (Acetyl CH₃)

~12.5 Broad Singlet - H-10 (Carboxylic Acid)

Note: Predicted values based on analogous compounds and spectroscopic principles. The

exact chemical shifts may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for p-Acetoxycinnamic Acid

Chemical Shift (δ) (ppm) Assignment

~169.0 C-10 (Carbonyl, Acetoxy)

~167.5 C-9 (Carbonyl, Carboxylic Acid)

~151.0 C-4

~144.0 C-7

~132.0 C-1

~129.5 C-2, C-6

~122.0 C-3, C-5

~118.0 C-8

~21.0 C-11 (Acetyl CH₃)

Note: Predicted values based on analogous compounds and spectroscopic principles. The

exact chemical shifts may vary depending on the solvent and concentration.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of p-acetoxycinnamic acid is characterized by the absorption bands corresponding to

its carboxylic acid, ester, alkene, and aromatic moieties.

Table 3: IR Spectroscopic Data for p-Acetoxycinnamic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3100-2500 Broad O-H stretch (Carboxylic Acid)

1760 Strong C=O stretch (Ester)

1685 Strong
C=O stretch (Carboxylic Acid,

conjugated)

1630 Medium C=C stretch (Alkene)

1600, 1505 Medium C=C stretch (Aromatic)

1200, 1165 Strong C-O stretch (Ester)

980 Strong =C-H bend (trans-Alkene)

Data obtained from the NIST WebBook for 4-acetoxycinnamic acid.[1]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For p-acetoxycinnamic acid (C₁₁H₁₀O₄, Molecular Weight: 206.19 g/mol ), electron

ionization (EI) would lead to a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for p-Acetoxycinnamic Acid
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m/z Possible Fragment

206 [M]⁺ (Molecular Ion)

164 [M - C₂H₂O]⁺

147 [M - COOH - CH₂]⁺

119 [M - C₂H₂O - COOH]⁺

Key m/z values are reported from PubChem GC-MS data for 4-acetoxycinnamic acid.[2] The

molecular ion is expected but may be of low abundance in EI-MS.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of p-acetoxycinnamic acid and dissolve it in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include

a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans

to achieve a good signal-to-noise ratio.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals and determine the multiplicities and coupling constants.

¹³C NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer.

Procedure:

Use the same sample prepared for ¹H NMR.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies

the spectrum by removing C-H coupling.

A larger number of scans and a longer relaxation delay may be required compared to ¹H

NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy (Thin Solid Film Method)
Sample Preparation and Analysis:

Dissolve a small amount (a few milligrams) of p-acetoxycinnamic acid in a volatile solvent

(e.g., dichloromethane or acetone) in a small vial.

Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.

Using a pipette, apply a drop of the solution to the center of the salt plate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the

plate.

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the IR spectrum of the sample. The spectrum is typically recorded over the range of

4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction and Analysis:

Introduce a small amount of the solid p-acetoxycinnamic acid sample into the mass

spectrometer via a direct insertion probe.

Gently heat the probe to volatilize the sample into the ion source.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV).

This causes ionization and fragmentation of the molecules.

The resulting positively charged ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like p-acetoxycinnamic acid.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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